(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol
Overview
Description
(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a complex organic compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant bioactive properties. This particular compound is characterized by its hexahydrobenzo[a]phenanthridine core structure, which is further functionalized with hydroxyl groups at the 10 and 11 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol typically involves multi-step organic reactions. One common method includes the cyclization of 2-isocyanobiaryls with various organic compounds under metal-free conditions . Another approach involves the use of copper-catalyzed coupling reactions of diaryliodonium salts and nitriles, followed by cyclization to form the phenanthridine core .
Industrial Production Methods
Industrial production of phenanthridine derivatives often employs scalable and efficient synthetic methodologies. For instance, the I2-mediated sp3 C–H amination of aniline precursors provides a straightforward and scalable route to phenanthridine derivatives . Additionally, Pd/MnO2-mediated C–H arylation/oxidative annulation cascades have been utilized for the rapid construction of phenanthridine scaffolds .
Chemical Reactions Analysis
Types of Reactions
(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthridines.
Scientific Research Applications
(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its DNA-binding properties.
Industry: Utilized in the development of materials with significant optical and electronic properties.
Mechanism of Action
The mechanism of action of (6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA structure, disrupting its function and leading to various biological effects. This intercalation is facilitated by the planar structure of the phenanthridine core, which allows it to insert between DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A simpler analog with similar DNA-binding properties.
Acridine: An isomer of phenanthridine with distinct biological activities.
Benzo[c]phenanthridine: A related compound with a fused ring structure and significant bioactive properties.
Uniqueness
(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is unique due to its specific stereochemistry and functionalization, which confer distinct chemical reactivity and biological activity compared to other phenanthridine derivatives.
Properties
IUPAC Name |
5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQGUHWXBGXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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